7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14935799
InChI: InChI=1S/C17H15NO2S/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C17H15NO2S
Molecular Weight: 297.4 g/mol

7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC14935799

Molecular Formula: C17H15NO2S

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid -

Specification

Molecular Formula C17H15NO2S
Molecular Weight 297.4 g/mol
IUPAC Name 7,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H15NO2S/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20)
Standard InChI Key BWTOIVHFIZIYJT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O)C

Introduction

Table 1: Key Descriptors

PropertyValue
Molecular FormulaC17H15NO2S
Molecular Weight297.37 g/mol
SMILES RepresentationCC1=C(C=CC=C1C(=O)O)C2=NC3=C(C=C(S3)C)C=C2C
InChIInChI=1S/C17H15NO2S/c1-10-6-5-7-12-13(17(19)20)9-14(18-16(10)12)15-8-11(2)21-15/h5-9H,1-2H3,(H,19,20)

Synthesis

The synthesis of 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. The process includes:

  • Quinoline Ring Formation:

    • Quinoline derivatives are synthesized via cyclization reactions involving aniline derivatives and aldehydes or ketones.

    • Methyl substitutions at the 7th and 8th positions are introduced during precursor preparation.

  • Thiophene Substitution:

    • The thiophene moiety is attached at the second position of the quinoline ring using Suzuki coupling or similar cross-coupling reactions.

  • Carboxylic Acid Functionalization:

    • The carboxylic acid group is introduced through oxidation or ester hydrolysis reactions.

Biological Significance and Applications

Quinoline derivatives such as this compound are of significant interest due to their diverse biological activities:

  • Anticancer Potential:

    • Quinoline-based compounds have shown cytotoxic effects against various cancer cell lines by targeting DNA replication or specific enzymes like EGFR .

  • Antimicrobial Activity:

    • Substituted quinolines exhibit antimicrobial properties by inhibiting bacterial enzymes such as DNA gyrase .

  • Antimalarial Applications:

    • Quinoline derivatives have been explored for antimalarial activity by targeting Plasmodium falciparum .

  • Fluorescence Properties:

    • Due to their conjugated systems, these compounds may exhibit fluorescence, making them useful in imaging applications .

Research Findings

Recent studies on related quinoline derivatives highlight their potential:

  • Antiproliferative Activity:

    • Compounds structurally similar to this molecule have demonstrated IC50 values in the nanomolar range against cancer cell lines like HepG2 and MCF-7 .

  • Structure–Activity Relationship (SAR):

    • Modifications at the quinoline ring or thiophene moiety significantly affect biological activity.

  • Pharmacokinetics:

    • Quinoline derivatives generally show favorable pharmacokinetics but may require optimization for solubility and bioavailability .

Limitations and Future Directions

While promising, this compound requires further investigation:

  • Toxicity Studies:

    • Comprehensive toxicity profiling is necessary to ensure safety.

  • Mechanism of Action:

    • Detailed studies on molecular targets (e.g., enzymes or receptors) are needed.

  • Optimization for Drug Development:

    • Structural modifications could improve activity, selectivity, and pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator